Cyclopropyl phenyl ketone

Catalog No.
S703950
CAS No.
3481-02-5
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl phenyl ketone

CAS Number

3481-02-5

Product Name

Cyclopropyl phenyl ketone

IUPAC Name

cyclopropyl(phenyl)methanone

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

PJRHFTYXYCVOSJ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=CC=CC=C2

Synonyms

Benzoyl cyclopropane

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2
Origin

Cyclopropyl phenyl ketone is not typically found naturally. It is synthesized in laboratories for research purposes [].

Significance

This compound serves as a valuable building block for the synthesis of more complex organic molecules, particularly those containing a cyclopropyl ring and a phenyl group [].


Molecular Structure Analysis

Cyclopropyl phenyl ketone features a carbonyl group (C=O) bonded to a cyclopropyl ring (three-membered carbon ring) on one side and a phenyl group (six-membered aromatic ring) on the other. The key features of its structure include:

  • Strain: The cyclopropyl ring is inherently strained due to the bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons. This strain can influence reactivity [].
  • Conjugation: The phenyl ring can participate in conjugation with the carbonyl group, affecting electron distribution and reactivity [].

Chemical Reactions Analysis

Synthesis

Cyclopropyl phenyl ketone can be synthesized through various methods, including the Friedel-Crafts acylation reaction between cyclopropane and benzoyl chloride [].

Balanced Chemical Equation:

C₆H₅COCl (benzoyl chloride) + C₃H₆ (cyclopropane) → C₆H₅C(O)C₃H₅ (cyclopropyl phenyl ketone) + HCl (hydrogen chloride) []

Other Relevant Reactions:

  • Wittig Reaction: Cyclopropyl phenyl ketone can be used as a starting material for the synthesis of α-cyclopropylstyrene through the Wittig reaction with a suitable phosphonium ylide [].
  • (Z)-Titanium Enolate Formation: This compound can act as a precursor for the generation of (Z)-titanium enolates, which are valuable intermediates in organic synthesis, via a TiCl₄-n-Bu₄NI mediated ring-opening reaction [].
Note

Specific reaction conditions and detailed mechanisms may vary depending on the chosen method.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₀O
  • Molecular Weight: 146.19 g/mol []
  • Physical State: Clear colorless to yellow liquid []
  • Melting Point: 7-9 °C (lit.) []
  • Boiling Point: 121-123 °C/15 mmHg (lit.) []
  • Density: 1.058 g/mL at 25 °C (lit.) []
  • Refractive Index: n²⁰/D 1.553 (lit.) []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].

Cyclopropyl phenyl ketone itself does not possess a known biological mechanism of action.

  • Flammability: Flammable liquid [].
  • Toxicity: Data on specific toxicity is limited. However, as a general precaution, organic compounds should be handled with appropriate gloves and ventilation due to potential irritation or unknown health effects [].
  • Storage and Handling: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and heat sources. Wear appropriate personal protective equipment (PPE) while handling [].
  • Synthesis of α-cyclopropylstyrene: This compound is obtained through the Wittig reaction, a widely used method for forming alkenes. CPK reacts with a Wittig reagent in the presence of a suitable base to yield α-cyclopropylstyrene []. This specific alkene finds applications in polymer chemistry and the development of new pharmaceuticals [].
  • (Z)-Titanium enolate formation: CPK serves as a starting material for the generation of (Z)-titanium enolates, which are reactive intermediates utilized in various organic synthesis reactions. This process involves the treatment of CPK with a combination of titanium tetrachloride and tetrabutylammonium iodide, leading to the formation of the desired enolate []. These enolates are valuable building blocks for the construction of complex organic molecules.

XLogP3

2.1

Melting Point

-7.9 °C

Other CAS

3481-02-5

Wikipedia

Cyclopropyl phenyl ketone

Dates

Modify: 2023-08-15

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